2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinone and quinazolinone derivatives are synthesized through various methods. For instance, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air, a process known as the Niementowski reaction . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is a key factor in their biological activity. The structure typically includes a quinazoline core, which can be modified with various substituents to create a wide range of compounds with different properties .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives participate in a variety of chemical reactions, largely due to the reactivity of the quinazoline core . These reactions can be used to synthesize a wide range of compounds with diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline and quinazolinone derivatives are influenced by their molecular structure and the specific substituents they contain . These properties can impact their solubility, stability, and reactivity, which in turn can affect their biological activity and pharmacokinetics .Mechanism of Action
Target of action
Quinazoline derivatives often target enzymes or receptors in the body. The specific targets depend on the functional groups attached to the quinazoline core. For instance, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling .
Mode of action
The compound interacts with its target, often by binding to an active site, which can inhibit the target’s function. This interaction is usually driven by the formation of hydrogen bonds, ionic interactions, and hydrophobic interactions .
Biochemical pathways
The affected pathways depend on the specific targets of the compound. For example, if the compound targets tyrosine kinases, it could affect pathways related to cell growth and proliferation .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if the compound inhibits tyrosine kinases, it could potentially slow down cell growth and proliferation .
Safety and Hazards
Future Directions
The future of research in quinazoline and quinazolinone derivatives is promising, with many potential applications in medicinal chemistry . Continued investigation into the synthesis, biological activity, and mechanism of action of these compounds will likely lead to the development of new drugs with improved efficacy and safety profiles .
properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-4-34-19-11-9-17(10-12-19)27-24(31)16-35-26-29-23-8-6-5-7-22(23)25(30-26)28-18-13-20(32-2)15-21(14-18)33-3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWDKKJTXSVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
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